molecular formula C20H31N3O5 B6078189 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

Cat. No. B6078189
M. Wt: 393.5 g/mol
InChI Key: JBISHKVOACHBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide, also known as DPPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within the body. It has been found to inhibit the activity of certain enzymes, as well as modulate the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the activity of certain neurotransmitters, and inhibit the growth of cancer cells. Additionally, 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate the activity of certain neurotransmitters. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide, including further studies on its mechanism of action and its potential use as an anti-inflammatory agent. Additionally, 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide may have potential applications in the field of neuroscience, where it could be studied for its ability to modulate the activity of certain neurotransmitters. Further studies on the toxicity and safety of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide are also needed to determine its potential use in clinical settings.
In conclusion, 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. While further research is needed to fully understand its mechanism of action and potential applications, 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has shown promise as an anti-inflammatory agent, a modulator of neurotransmitter activity, and an inhibitor of cancer cell growth.

Synthesis Methods

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide is synthesized through a multistep process that involves the reaction between 3,4-dimethoxybenzylamine and ethyl acetoacetate to form the intermediate compound 1-(3,4-dimethoxybenzyl)-3-oxo-2-butenoic acid ethyl ester. This intermediate is then reacted with piperazine to form 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide.

Scientific Research Applications

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide has been found to have potential applications in the field of neuroscience, where it has been studied for its ability to modulate the activity of certain neurotransmitters.

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-4-28-11-5-8-21-19(24)13-16-20(25)22-9-10-23(16)14-15-6-7-17(26-2)18(12-15)27-3/h6-7,12,16H,4-5,8-11,13-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISHKVOACHBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

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